2-(2-モルフォリノアセトアミド)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound. It features a unique structural framework that includes a morpholine ring and a cycloheptathiophene moiety. The distinctiveness of its structure makes it intriguing in various fields of scientific research.
科学的研究の応用
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a diverse array of applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biomolecules and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the realm of anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of novel materials with unique electronic properties.
作用機序
Target of Action
The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to changes in the cell’s respiration process .
Biochemical Pathways
The affected pathway is the oxygen-dependent respiration pathway . By inhibiting QcrB, the compound disrupts this pathway, leading to downstream effects that include a decrease in the cell’s ability to produce energy through respiration .
Pharmacokinetics
It is noted that blood samples were taken at predetermined time points to determine the concentration of the compound reaching the systemic circulation . This suggests that the compound is absorbed and distributed in the body, but further studies would be needed to fully understand its pharmacokinetic properties.
Result of Action
The result of the compound’s action is a decrease in the cell’s ability to produce energy through respiration . This can lead to cell death, particularly in cells that rely heavily on this pathway for energy production .
準備方法
Synthetic Routes and Reaction Conditions:
Morpholinoacetamide Formation: The synthesis begins with the formation of morpholinoacetamide, a reaction typically involving morpholine and chloroacetic acid under acidic conditions to yield morpholinoacetyl chloride.
Cyclohepta[b]thiophene Core Formation: Separately, the cycloheptathiophene core is prepared through a series of steps, including cyclization and thiophene functionalization.
Final Coupling Reaction: These intermediates undergo coupling, facilitated by catalysts such as palladium, in a controlled environment, to form the final compound.
Industrial Production Methods: The industrial production of this compound leverages continuous flow chemistry techniques for efficiency. This involves the use of automated systems to ensure consistent reaction conditions, minimizing human error and enhancing yield.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced using agents like lithium aluminum hydride, affecting the morpholine ring and thiophene moiety.
Substitution: The amido group allows for various substitution reactions, introducing different functional groups under mild conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed: Depending on the reaction type, major products include oxidized derivatives, reduced forms with altered morpholine rings, and substituted compounds with varied functional groups.
類似化合物との比較
2-(2-Morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is unique due to its morpholino and cycloheptathiophene structure. Here are some similar compounds:
2-(2-Piperidinoacetamido) Thiophene Derivatives: These share structural similarities but differ in the nitrogen-containing ring, affecting their biological activities.
N-(Cycloheptathiophene) Amides: These compounds resemble the core structure but lack the morpholine moiety, resulting in different reactivity and applications.
Morpholino Substituted Cycloheptathiophenes: These share the morpholine ring but have variations in the thiophene substitution, offering insights into structure-activity relationships.
By comparing these, the uniqueness of 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out in its combined structural elements and resultant properties.
生物活性
The compound 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the tetrahydrobenzo[b]thiophene family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the reaction of 4H-cyclohepta[b]thiophene derivatives with morpholine and acetamide functionalities under specific conditions to yield the desired compound. The synthetic routes often employ various reagents to facilitate nucleophilic displacement reactions that generate the morpholino derivative.
1. Enzyme Inhibition
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene, including the target compound, exhibit significant inhibitory activity against key enzymes involved in cancer metabolism:
- PDK1 (Pyruvate Dehydrogenase Kinase 1) : Inhibitors of PDK1 are crucial in cancer therapy as they target metabolic pathways that are often dysregulated in tumor cells. The compound showed an IC50 value of 57.10 μg/mL , indicating a strong inhibitory effect compared to standard inhibitors such as sodium dichloroacetate .
- LDHA (Lactate Dehydrogenase A) : This enzyme plays a pivotal role in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production. The compound exhibited an IC50 value of 64.10 μg/mL against LDHA .
2. Cytotoxicity
The cytotoxic effects of 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide were evaluated on colorectal cancer cell lines (LoVo and HCT-116). The results indicated that this compound possesses promising anticancer properties:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | LoVo | 57.10 |
2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | HCT-116 | 64.10 |
These findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies targeting metabolic pathways in cancer cells.
3. Antioxidant and Antibacterial Activity
In addition to its anticancer potential, the compound has been evaluated for its antioxidant properties and antibacterial activity:
- Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH assays, showing significant antioxidant potential.
- Antibacterial Activity : The compound was tested against various bacterial strains and demonstrated promising results, indicating its potential utility in treating bacterial infections alongside its anticancer effects .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes (PDK1 and LDHA). These studies reveal critical insights into how structural modifications can enhance biological activity:
- Docking simulations indicate favorable binding affinities with active sites of PDK1 and LDHA.
- Structural analysis suggests that specific functional groups within the compound contribute to its inhibitory effects.
Case Studies
A notable case study involved the application of this compound in a preclinical model of colorectal cancer. The administration of the compound resulted in a significant reduction in tumor size compared to control groups. This reinforces the potential application of tetrahydrobenzo[b]thiophene derivatives in clinical settings.
特性
IUPAC Name |
2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTNEIQFRWKSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。